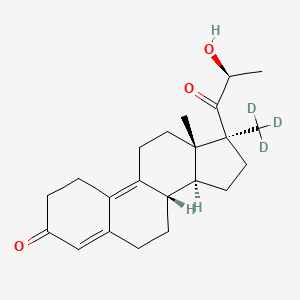

Trimegestone-d3

Description

Trimegestone-d3 is a deuterium-labeled derivative of trimegestone, a synthetic 19-norprogesterone analog with potent progestogenic activity. It is primarily used in pharmacological research to study hormone replacement therapy (HRT) and menopause management . The molecular formula of this compound is C21H31ClN4O3S (molecular weight: 346.48 g/mol), with three hydrogen atoms replaced by deuterium at specific positions to enhance metabolic stability and traceability in pharmacokinetic studies .

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i3D3 |

InChI Key |

JUNDJWOLDSCTFK-RXMFKYIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C(=O)[C@H](C)O |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimegestone-d3 involves the incorporation of deuterium atoms into the Trimegestone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic composition.

Chemical Reactions Analysis

Oxidation Reactions

Trimegestone-d3 undergoes oxidation at specific functional groups, particularly targeting its ketone and hydroxyl moieties. For example:

-

C3-ketone oxidation : The carbonyl group at position 3 of the steroidal backbone is susceptible to oxidation under controlled conditions, potentially forming carboxylic acid derivatives.

-

Hydroxyl group oxidation : Secondary alcohol groups may convert to ketones in the presence of oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC) .

Key Product : Oxidized derivatives retain deuterium labels at non-reactive positions, enabling precise tracking in metabolic studies.

Reduction Reactions

Reduction is a critical pathway for modifying this compound’s activity:

-

C20-ketone reduction : The ketone at position 20 is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces alcohol derivatives while preserving deuterium labels .

-

Double-bond hydrogenation : The Δ⁴,⁹-diene structure undergoes catalytic hydrogenation (e.g., H₂/Pd-C), saturating the conjugated system to form a single-bond structure .

Key Product : Reduced forms retain deuterium at stable positions, aiding in pharmacokinetic studies .

Hydroxylation and Metabolic Transformations

In biological systems, this compound undergoes enzymatic hydroxylation:

-

1β- and 6β-hydroxylation : Hepatic cytochrome P450 enzymes introduce hydroxyl groups at these positions, generating active metabolites with retained progestogenic activity .

Key Insight : Deuterium labeling does not impede enzymatic activity but enhances metabolite detection in mass spectrometry .

Chemical Reaction Data Table

Functional Group Reactivity

The molecule’s reactivity is governed by:

Scientific Research Applications

Trimegestone-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

Biology: Helps in understanding the metabolic pathways and interactions of Trimegestone in biological systems.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Trimegestone.

Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Trimegestone-d3 exerts its effects by binding to progesterone receptors in the body. This binding triggers a series of molecular events that regulate gene expression and cellular functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for precise tracking and analysis of the compound’s behavior in biological systems.

Comparison with Similar Compounds

Research Findings and Data

Pharmacokinetic Impact of Deuterium Substitution

Studies indicate that deuterium in this compound reduces cytochrome P450-mediated metabolism, extending its half-life by 20–30% compared to non-deuterated trimegestone . Similar effects are observed in Trimethoprim-d3, where deuterium stabilizes methoxy groups against oxidative demethylation .

3D Structural Similarity and Target Prediction

While 2D structures of deuterated analogs differ significantly from their parent compounds, 3D conformational analysis (via tools like PubChem3D) reveals conserved binding orientations. For example, this compound retains the 3D pharmacophore necessary for progesterone receptor binding despite isotopic substitution, as validated by molecular docking studies .

Table 2: Key Research Parameters for Deuterated Compounds

| Parameter | This compound | Trimethoprim-d3 | Thymidine-d3 |

|---|---|---|---|

| Deuterium Effect | ↑ Metabolic stability | ↑ Methoxy stability | ↓ DNA synthesis rate |

| Half-Life (h) | 18–24 | 8–10 | N/A |

| Primary Analytical Use | LC-MS/MS | HPLC-MS | Radioisotope tracing |

Q & A

Q. What experimental designs are optimal for assessing this compound’s receptor-binding specificity in the presence of endogenous steroids?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) with recombinant steroid receptors (e.g., progesterone receptor isoforms) should include controls for nonspecific binding (e.g., excess cold ligand). Dose-response curves must account for endogenous steroid interference by pre-treating samples with charcoal-dextran to remove unbound ligands .

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to predict this compound’s metabolite interactions?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to metabolic enzymes (e.g., CYP450 isoforms). Experimental validation involves incubating this compound with human liver microsomes and identifying metabolites via high-resolution LC-MS. Discrepancies between predicted and observed metabolites guide model refinement .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s efficacy studies with high inter-individual variability?

- Methodological Answer : Mixed-effects models (e.g., NONMEM) account for inter-individual variability by incorporating covariates (e.g., body weight, genetic polymorphisms). Bootstrap resampling validates model robustness, while receiver operating characteristic (ROC) curves determine optimal dose thresholds for efficacy vs. toxicity .

Data and Reproducibility

Q. How should researchers address dataset heterogeneity when reusing this compound data from public repositories?

- Methodological Answer : Curate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate metadata (e.g., assay conditions, purity reports) and apply batch correction algorithms (e.g., ComBat) to minimize technical variability. Trustworthiness is assessed via provider credentials and dataset citation history .

Q. What strategies ensure reproducibility in this compound’s preclinical toxicity studies?

- Methodological Answer : Standardize protocols using ARRIVE guidelines, including detailed reporting of animal husbandry, dosing vehicles, and endpoint measurements. Independent replication by a second lab with blinded data analysis reduces bias. Raw data (e.g., histopathology slides, serum biomarkers) must be archived in open-access repositories .

Ethical and Regulatory Considerations

Q. How are ethical frameworks applied when designing clinical trials for this compound in vulnerable populations (e.g., postmenopausal women)?

- Methodological Answer : Protocols must align with Declaration of Helsinki principles, including informed consent tailored for low-literacy participants. Risk-benefit assessments require independent ethics committee review, with data monitoring boards evaluating interim safety data. Participant selection criteria should exclude confounding factors (e.g., concurrent hormone therapy) .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.